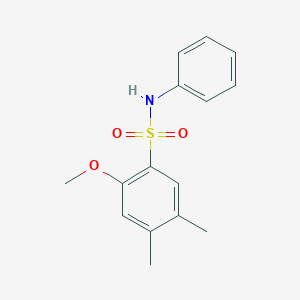
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide, also known as MDBS, is a sulfonamide derivative that has been studied for its potential use in scientific research. MDBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 317.4 g/mol.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide involves its selective binding to the active site of carbonic anhydrase enzymes. This compound contains a sulfonamide group that mimics the binding of bicarbonate to the enzyme's active site, leading to the displacement of water molecules and the formation of a stable complex. This complex emits fluorescence upon excitation, allowing for the detection of carbonic anhydrase activity.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to carbonic anhydrase enzymes and does not exhibit significant binding to other proteins or enzymes. The binding of this compound to carbonic anhydrase enzymes does not affect their catalytic activity or stability. However, the use of this compound as a fluorescent probe may alter the fluorescence properties of the enzyme, leading to potential artifacts in the measurement of enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has several advantages as a fluorescent probe for detecting carbonic anhydrase activity. It is highly selective for carbonic anhydrase enzymes and does not exhibit significant binding to other proteins or enzymes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for studying carbonic anhydrase activity. However, the use of this compound as a fluorescent probe may alter the fluorescence properties of the enzyme, leading to potential artifacts in the measurement of enzyme activity. Additionally, this compound may not be suitable for use in vivo due to its limited solubility and potential toxicity.
Direcciones Futuras
There are several potential future directions for the study of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide. One area of research could focus on the development of new fluorescent probes based on the structure of this compound that exhibit improved properties, such as increased sensitivity or selectivity. Another area of research could involve the use of this compound as a tool for studying the role of carbonic anhydrase enzymes in disease states, such as cancer or metabolic disorders. Additionally, the use of this compound in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), could lead to new insights into the function of carbonic anhydrase enzymes in vivo.
Métodos De Síntesis
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with aniline in the presence of a base to form this compound. The product is then purified through recrystallization in a solvent such as ethanol or methanol. The yield of this compound is typically around 60-70%.
Aplicaciones Científicas De Investigación
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for detecting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. This compound has been shown to selectively bind to carbonic anhydrase enzymes and emit fluorescence upon binding, making it a useful tool for studying the activity of these enzymes in vitro and in vivo.
Propiedades
IUPAC Name |
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBMULCRHAXZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)

![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
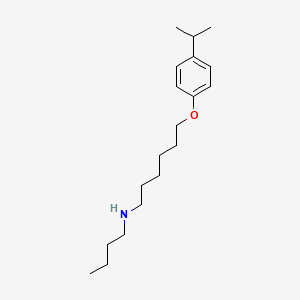
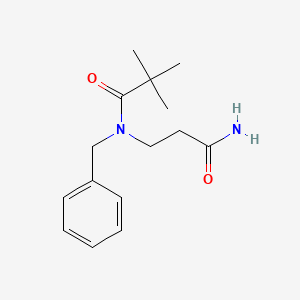
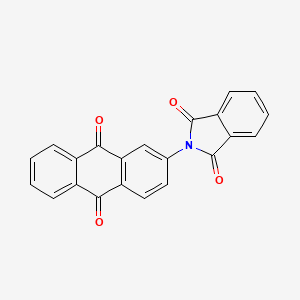
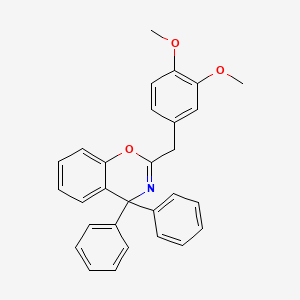
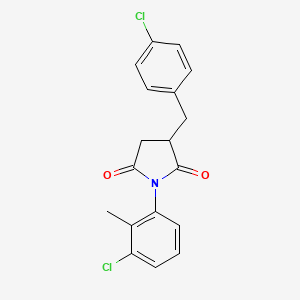
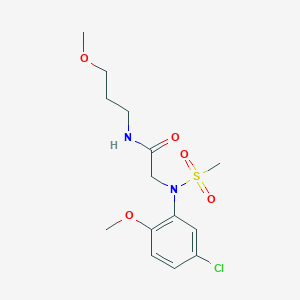
![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)